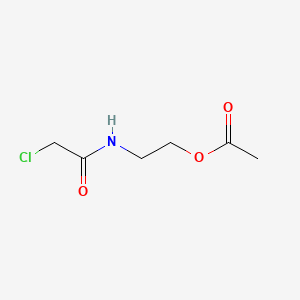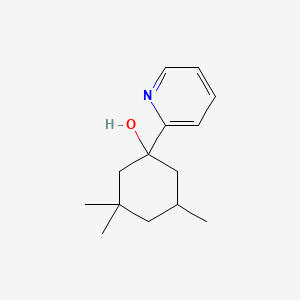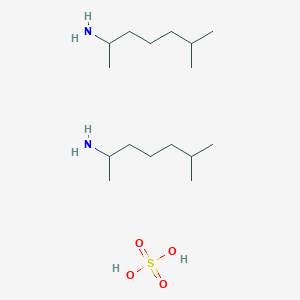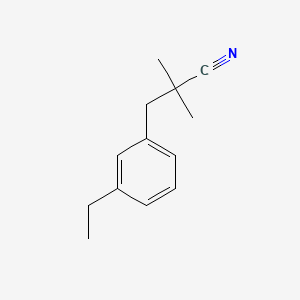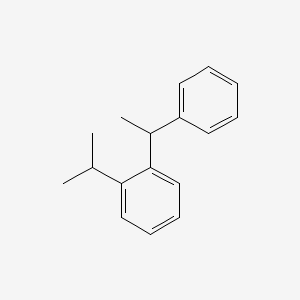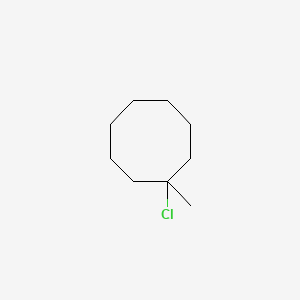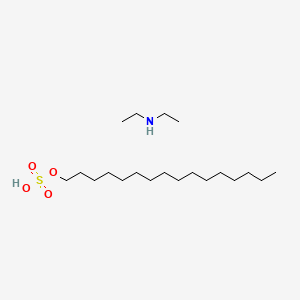
Diethylammonium hexadecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO4S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, foaming, or wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium hexadecyl sulphate can be synthesized through the reaction of diethylamine with hexadecyl sulphate. The process typically involves the following steps:
Reaction of Diethylamine with Hexadecyl Sulphate: Diethylamine is reacted with hexadecyl sulphate in an aqueous medium. The reaction is usually carried out at a controlled temperature to ensure optimal yield.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or membrane filtration, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethylammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethylammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Mechanism of Action
The mechanism of action of diethylammonium hexadecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar properties but different molecular structure.
Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.
Uniqueness
Diethylammonium hexadecyl sulphate is unique due to its specific combination of diethylammonium and hexadecyl sulphate groups, which confer distinct surfactant properties. Its ability to form stable emulsions and foams makes it particularly valuable in applications where other surfactants may not perform as effectively.
Properties
CAS No. |
94110-18-6 |
|---|---|
Molecular Formula |
C20H45NO4S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-ethylethanamine;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-5-4-2/h2-16H2,1H3,(H,17,18,19);5H,3-4H2,1-2H3 |
InChI Key |
MADASEMXYZRAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



